7-甲基喜树碱

描述

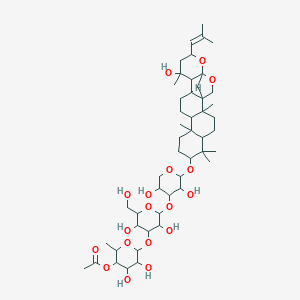

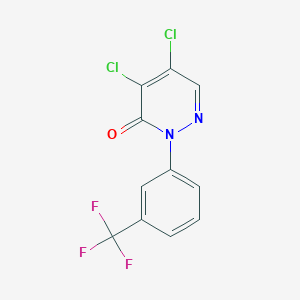

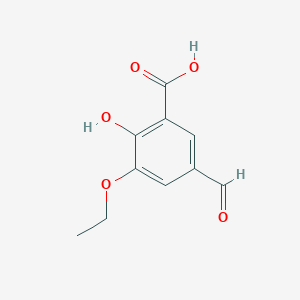

7-Methylcamptothecin is a chemical substance with the molecular formula C21H18N2O4 . It is a decided structure and is a derivative of camptothecin , a natural plant alkaloid .

Synthesis Analysis

The synthesis of camptothecin derivatives, including 7-Methylcamptothecin, has been a focus of research due to their potent antitumor activities . The synthesis involves the construction of better drugs, prodrugs, and new forms of administration . A platform for the synthesis, analysis, and testing of new compounds has been developed, which may one day treat cancer .Molecular Structure Analysis

The molecular structure of 7-Methylcamptothecin is crucial to its function. The structure of camptothecin, from which 7-Methylcamptothecin is derived, has been determined using a combination of NMR and X-ray approach . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis

Camptothecin and its derivatives exhibit a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .科学研究应用

1. DNA相互作用和拓扑异构酶I抑制

7-甲基喜树碱,喜树碱的衍生物,因其与DNA的相互作用和对拓扑异构酶I的抑制作用而被广泛研究。该酶在DNA复制和转录中至关重要,喜树碱衍生物对它的抑制导致有效的癌症治疗。具体来说,类似的衍生物7-乙基-9-(N-吗啉基)甲基-10-羟喜树碱已被证明可与2'-脱氧鸟苷共价结合,表明其对宫颈癌、结肠癌和乳腺癌等癌症的潜在体内活性 (Naumczuk et al., 2016).

2. 抗癌活性

喜树碱衍生物,包括那些类似于7-甲基喜树碱的衍生物,因其广泛的抗癌活性而受到研究。它们因其独特的通过稳定DNA-拓扑异构酶I复合物发挥作用的机制而著称,导致癌细胞凋亡。这种机制是这些化合物在各种癌症治疗中临床应用的基础,如在拓扑替康和伊立替康等衍生物中所见 (García-Carbonero & Supko, 2002).

3. 增强稳定性和活性

喜树碱结构的修饰,例如在均喜树碱中,已被探索以增强这些化合物的稳定性和活性。这些修饰,如均喜树碱中的七元β-羟基内酯,显示出改善的拓扑异构酶I毒化特性、在抗增殖试验中更高的功效和更好的体内抗肿瘤活性 (Lesueur-Ginot et al., 1999).

4. 放射治疗增强

研究还探索了喜树碱衍生物在增强放射治疗细胞毒性中的作用。研究表明,这些化合物可以通过稳定DNA拓扑异构酶I可裂解复合物来提高癌症治疗中放射治疗的有效性,使其成为联合治疗方式的潜在候选者 (Chen et al., 1997).

5. 提高治疗效果的新型衍生物

喜树碱新型衍生物的开发,如7-叔丁基二甲基甲硅烷基-10-羟喜树碱(AR-67),突出了增强治疗效果的努力。AR-67以其改善的稳定性和有效的抗癌活性,代表了喜树碱衍生物治疗应用的重大进步 (Arnold et al., 2010).

安全和危害

Safety data sheets suggest that dust formation should be avoided and that the substance should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the substance in a well-ventilated place with the container tightly closed .

未来方向

Research is ongoing to improve the antitumor efficacy of camptothecin and its derivatives, including 7-Methylcamptothecin . Efforts are being made to overcome the limitations of camptothecin, such as its low solubility and rapid inactivation . The development of more active and water-soluble derivatives is a key area of focus .

属性

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCMSKXVQYEFOZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430915 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylcamptothecin | |

CAS RN |

78287-26-0 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)